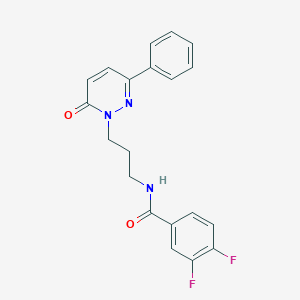

3,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide

Description

3,4-Difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with two fluorine atoms at the 3- and 4-positions. The molecule is further functionalized via a propyl linker to a 6-oxo-3-phenylpyridazine moiety.

Properties

IUPAC Name |

3,4-difluoro-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O2/c21-16-8-7-15(13-17(16)22)20(27)23-11-4-12-25-19(26)10-9-18(24-25)14-5-2-1-3-6-14/h1-3,5-10,13H,4,11-12H2,(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYCMSDKCYXFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide is a synthetic organic compound belonging to the class of benzamides. Its unique structural features, including difluoro substitutions and a pyridazinone moiety, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H17F2N3O2 |

| Molecular Weight | 357.36 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1021056-65-4 |

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound is believed to modulate the activity of enzymes or receptors through competitive inhibition or allosteric modulation. The presence of the pyridazinone ring may enhance binding affinity to targets involved in various signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of phosphodiesterase (PDE) enzymes, which play critical roles in cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides (cAMP and cGMP), influencing various physiological processes.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism may involve modulation of apoptotic pathways or interference with cell cycle progression.

- Anti-inflammatory Effects : There is evidence indicating that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

A series of studies have explored the biological activities and therapeutic potential of compounds related to this compound:

Study 1: PDE Inhibition

In a study examining the inhibitory effects on PDE4, it was found that derivatives similar to this compound significantly reduced enzyme activity in vitro. This suggests potential applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) where PDE4 plays a critical role .

Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of pyridazinone derivatives, demonstrating that compounds with similar structures could induce apoptosis in human cancer cell lines. The study highlighted the importance of the pyridazine core in enhancing cytotoxicity against cancer cells .

Study 3: Anti-inflammatory Mechanisms

Research investigating anti-inflammatory effects revealed that compounds containing the pyridazinone moiety could inhibit nuclear factor kappa B (NF-kB) activation, leading to decreased expression of inflammatory cytokines in macrophages .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide with structurally or functionally related compounds, based on the available evidence:

Key Observations :

Structural Diversity: The target compound’s pyridazinone ring distinguishes it from isoquinoline-based benzamides (e.g., compound in ) and metal-coordinated analogs (e.g., ruthenium complex in ). Pyridazinones are known for electron-deficient properties, which may influence binding to targets like kinases or phosphodiesterases. Fluorine substitutions at the benzamide core are absent in the compared compounds, suggesting unique electronic or steric effects in the target molecule.

Synthetic Complexity: The synthesis of benzamide derivatives often employs EDCI/HOBt-mediated amide coupling (e.g., 71% yield in ), but the target compound’s pyridazinone-propyl linker may introduce additional challenges, such as regioselectivity or purification hurdles.

Biological Relevance: While the evidence lacks direct pharmacological data for the target compound, benzamides with fluorinated aryl groups (e.g., 3,4-difluoro) are frequently explored in drug discovery for enhanced lipophilicity and metabolic stability. The pyridazinone moiety is a hallmark of cardiovascular agents (e.g., PDE inhibitors), suggesting possible overlap in therapeutic targets with other heterocyclic systems like acridines ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.